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Compound of Interest

Compound Name: (5R)-Dinoprost tromethamine

Cat. No.: B142929 Get Quote

(5R)-Dinoprost tromethamine, the tromethamine salt of the naturally occurring prostaglandin

F2α (PGF2α), is a potent luteolytic agent with significant applications in both veterinary and

human medicine. Its primary therapeutic actions are mediated through its effects on smooth

muscle, particularly in the reproductive system. A thorough understanding of its

pharmacokinetic and metabolic profile is crucial for optimizing its clinical use and for the

development of new therapeutic strategies. This technical guide provides an in-depth summary

of the current knowledge regarding the absorption, distribution, metabolism, and excretion

(ADME) of (5R)-Dinoprost tromethamine in vivo.

Pharmacokinetic Profile
(5R)-Dinoprost tromethamine is characterized by rapid absorption and an extremely short

biological half-life, necessitating careful consideration of administration routes and dosing

regimens to achieve desired therapeutic outcomes.

Absorption and Distribution
Following administration, dinoprost is rapidly absorbed into the systemic circulation. In

veterinary use, it is commonly administered via intramuscular (IM) or subcutaneous (SC)

injection for inducing luteolysis in cattle, sows, and mares.[1] In humans, it has been

administered intra-amniotically for the induction of second-trimester abortion.[2][3]

Once in the bloodstream, dinoprost is rapidly cleared, with a plasma half-life of less than one

minute following intravenous administration in humans and a few minutes in animals.[1][2] This

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b142929?utm_src=pdf-interest
https://www.benchchem.com/product/b142929?utm_src=pdf-body
https://www.benchchem.com/product/b142929?utm_src=pdf-body
https://www.benchchem.com/product/b142929?utm_src=pdf-body
https://www.ema.europa.eu/en/documents/mrl-report/dinoprost-tromethamine-summary-report-committee-veterinary-medicinal-products_en.pdf
https://go.drugbank.com/drugs/DB01160
https://pubmed.ncbi.nlm.nih.gov/1173907/
https://www.ema.europa.eu/en/documents/mrl-report/dinoprost-tromethamine-summary-report-committee-veterinary-medicinal-products_en.pdf
https://go.drugbank.com/drugs/DB01160
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


rapid clearance is primarily due to extensive metabolism in the lungs and liver.[1][2] In the

specific context of intra-amniotic administration, the half-life within the amniotic fluid is

considerably longer, estimated to be between 3 to 6 hours.[2]

Quantitative Pharmacokinetic Data in Animal Models
Comprehensive pharmacokinetic data for (5R)-Dinoprost tromethamine in humans is limited

in publicly available literature. However, studies in animal models provide valuable quantitative

insights. A comparative study in mares and heifers following intravenous administration of

PGF2α, the active component of dinoprost tromethamine, revealed significant species

differences in its pharmacokinetic parameters.

Table 1: Comparative Intravenous Pharmacokinetic Parameters of Prostaglandin F2α in Mares

and Heifers

Parameter Mares (n=5) Heifers (n=5)

Dose 5 mg/animal 5 mg/animal

Cmax (ng/mL) 249.1 ± 36.8 51.4 ± 22.6

Tmax (seconds) 42.0 ± 8.6 35.0 ± 2.9

Distribution Half-life (seconds) 94.2 ± 15.9 29.2 ± 3.9

Elimination Half-life (minutes) 25.9 ± 5.0 9.0 ± 0.9

Plasma Clearance (L/h/kg) 3.3 ± 0.5 15.4 ± 2.3

Data presented as mean ± SEM.

A study in lactating Holstein cows investigated the plasma concentrations of the major

metabolite of dinoprost, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), following IM and SC

administration of dinoprost tromethamine.

Table 2: Pharmacokinetics of the Metabolite PGFM in Lactating Holstein Cows
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Parameter
Intramuscular (IM)
Administration (n=6)

Subcutaneous (SC)
Administration (n=6)

Dose 25 mg 25 mg

Peak PGFM Concentration

Time
42 ± 16 minutes 50 ± 6 minutes

AUC (0-90 min) (pg·h/mL) 1,146 ± 177 1,664 ± 129

Data presented as mean ± SEM.

These studies highlight the rapid metabolism and clearance of dinoprost and demonstrate how

the route of administration can influence the concentration profile of its primary metabolite.

Metabolism of (5R)-Dinoprost Tromethamine
The biological activity of (5R)-Dinoprost tromethamine is rapidly terminated through extensive

metabolism, primarily occurring in the lungs and liver.[1][2] The metabolic pathway involves a

series of enzymatic reactions that transform the parent compound into inactive, more water-

soluble metabolites that can be readily excreted.

The initial and most critical step in the metabolism of PGF2α is the oxidation of the hydroxyl

group at the C-15 position. This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin

dehydrogenase (15-PGDH), resulting in the formation of 15-keto-prostaglandin F2α. This

intermediate is then further metabolized by prostaglandin Δ13-reductase, which reduces the

double bond at C-13, yielding 13,14-dihydro-15-keto-prostaglandin F2α (PGFM). PGFM is the

principal and most abundant metabolite of dinoprost found in systemic circulation.[4]

Following these initial enzymatic conversions, the metabolites undergo further degradation,

primarily through peroxisomal beta-oxidation. This process involves the shortening of the

carboxylic acid side chain, leading to the formation of tetranor (C16) metabolites which are the

major forms excreted in the urine.[5] Additionally, omega-oxidation of the fatty acid chain can

occur, resulting in the formation of dicarboxylic acids.[5]
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Figure 1: Simplified metabolic pathway of (5R)-Dinoprost tromethamine.

Experimental Protocols
The investigation of the pharmacokinetics and metabolism of (5R)-Dinoprost tromethamine
relies on well-defined experimental protocols. The following provides a generalized workflow

based on published animal studies.

Animal Model and Drug Administration
Studies have utilized various animal models, including lactating Holstein cows and mares.[6]

For pharmacokinetic studies, animals are often fitted with indwelling jugular catheters to

facilitate serial blood sampling. (5R)-Dinoprost tromethamine is administered at clinically

relevant doses, for example, 25 mg in cows, via intramuscular or subcutaneous routes.[6] For

intravenous studies, a bolus injection is administered.

Sample Collection and Processing
Blood samples are collected at predetermined time points following drug administration. For

rapidly metabolized drugs like dinoprost, frequent sampling is critical in the initial phase (e.g.,

every 15 minutes for the first 1-2 hours), followed by less frequent sampling over a longer

duration to capture the elimination phase of the metabolites.[6] Blood is collected into tubes

containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma is separated

by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.[6]

Analytical Methodology
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The quantification of dinoprost and its metabolites in biological matrices requires highly

sensitive and specific analytical methods due to their low endogenous concentrations and rapid

clearance. Commonly employed techniques include:

Enzyme-Linked Immunosorbent Assay (ELISA): A widely used method for the quantification

of PGFM in plasma, offering a balance of sensitivity and throughput.[6]

Radioimmunoassay (RIA): A classic and highly sensitive immunoassay technique that has

been used for the measurement of prostaglandins and their metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that provides high

specificity and sensitivity for the quantification of prostaglandins after derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The current gold standard

for bioanalysis, offering excellent sensitivity, specificity, and the ability to simultaneously

measure multiple analytes (e.g., the parent drug and its metabolites).

Method validation is a critical component of the analytical process, ensuring the accuracy,

precision, and reliability of the obtained concentration data. Validation parameters typically

include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of

quantification (LOQ), and stability.
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Figure 2: Generalized experimental workflow for in vivo pharmacokinetic studies.
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Conclusion
(5R)-Dinoprost tromethamine exhibits a pharmacokinetic profile characterized by rapid

absorption and extensive, rapid metabolism, leading to a very short plasma half-life of the

parent compound. The primary metabolic pathway involves oxidation and reduction to form the

major metabolite, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), which is subsequently

degraded through beta- and omega-oxidation. Quantitative pharmacokinetic data, primarily

from animal studies, are essential for understanding the disposition of this drug and for

optimizing its therapeutic use. Further research, particularly well-controlled pharmacokinetic

studies in humans and other relevant preclinical species, would provide a more complete

understanding of the ADME properties of (5R)-Dinoprost tromethamine and could support the

development of novel formulations and therapeutic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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